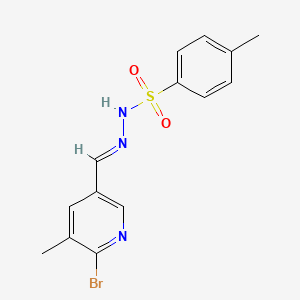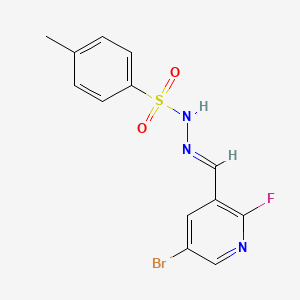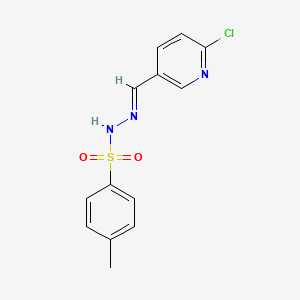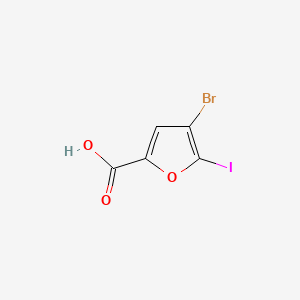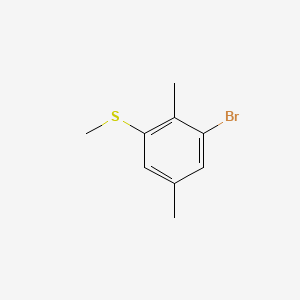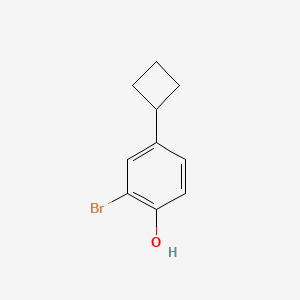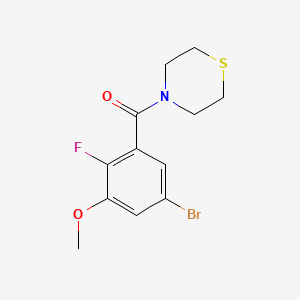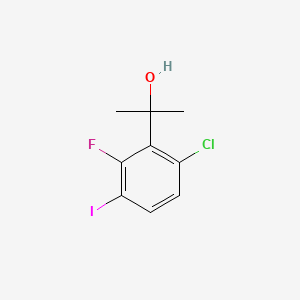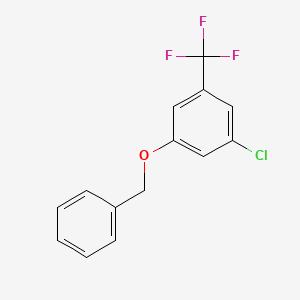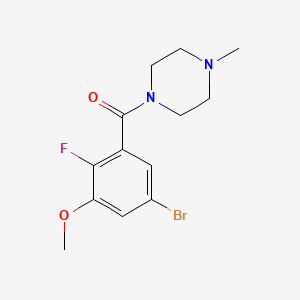
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has been studied for its use in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential therapeutic applications. For example, it has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. In addition, it has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is still not fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, and to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of arachidonic acid, an important mediator of inflammation. It has also been shown to have anti-cancer properties, and to have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and so it is not suitable for use in aqueous solutions. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for the study of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. These include further research into its potential therapeutic applications, such as its potential use as an anti-cancer agent and in the treatment of neurological disorders. In addition, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted into its potential use as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds.
Synthesemethoden
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can be synthesized from the reaction of 4-methylpiperazine and 5-bromo-2-fluoro-3-methoxybenzaldehyde. The reaction is carried out in a two-step process, first by reacting the two compounds in an aqueous solution of sodium hydroxide, and then by refluxing the reaction mixture with a catalytic amount of p-toluenesulfonic acid. The reaction yields a white solid which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-16-3-5-17(6-4-16)13(18)10-7-9(14)8-11(19-2)12(10)15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPYBFKDBMQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Br)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

